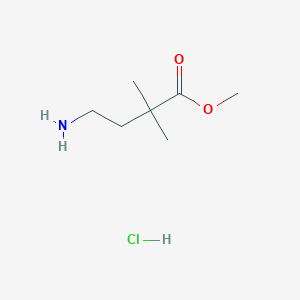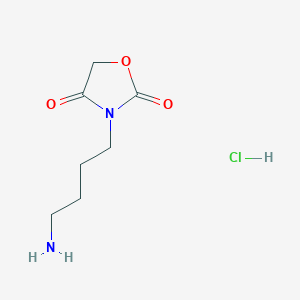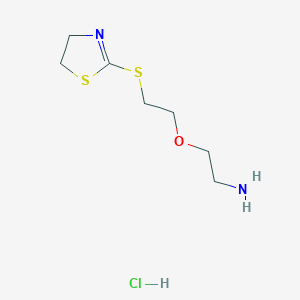
2,2-Dimethyl-3-o-tolylpropan-1-amine hydrochloride
Overview
Description
Scientific Research Applications
Chemical Synthesis and Catalysis
- The compound has been involved in reactions demonstrating the serial double nucleophilic addition of amines to the imidazole nucleus, showcasing its role in generating novel heterocyclic compounds (Ohta et al., 2000). This process highlights its utility in expanding the toolkit for synthetic organic chemistry.
- Research on dimethylzinc-mediated additions of alkenylzirconocenes to aldimines, utilizing compounds structurally related to 2,2-Dimethyl-3-o-tolylpropan-1-amine hydrochloride, underlines its potential in creating allylic amine and C-cyclopropylalkylamine structures, which are valuable in organic synthesis and pharmaceuticals (Wipf et al., 2003).
Medicinal Chemistry and Drug Design
- In the domain of anticancer research , derivatives of this compound have shown selective inhibition against colon cancer cells, illustrating the compound's role in the development of targeted cancer therapies (Rayes et al., 2020).
- Biomedical applications of poly(amido-amine)s, where the structurally related compounds serve as monomers, have been reviewed, highlighting their significance in material science for biomedical uses, including drug delivery systems and biocompatible materials (Ferruti et al., 2002).
Materials Science and Nanotechnology
- The use of lipases in biocatalysis for the synthesis of complex organic compounds, including those related to this compound, emphasizes the compound's relevance in green chemistry and the synthesis of environmentally friendly materials (Angajala et al., 2016).
Safety and Hazards
The safety data for 2,2-Dimethyl-3-o-tolylpropan-1-amine hydrochloride suggests several precautionary measures. These include keeping the product away from heat, sparks, open flames, hot surfaces, and avoiding contact with air and water due to possible violent reactions and flash fires . It is also advised to handle the product under inert gas and protect it from moisture .
Properties
IUPAC Name |
2,2-dimethyl-3-(2-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-10-6-4-5-7-11(10)8-12(2,3)9-13;/h4-7H,8-9,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIKPQKKHBUFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439897-55-8 | |
| Record name | Benzenepropanamine, β,β,2-trimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439897-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















